2-(2-Fluorophenyl)isonicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-11-4-2-1-3-10(11)12-7-9(8-14)5-6-15-12/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVJELLGTIQRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271617 | |
| Record name | 2-(2-Fluorophenyl)-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736991-87-0 | |
| Record name | 2-(2-Fluorophenyl)-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=736991-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Fluorophenyl)-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization of 2 2 Fluorophenyl Isonicotinonitrile
Synthetic Methodologies
The Suzuki-Miyaura coupling reaction provides a versatile and efficient method for the synthesis of 2-arylpyridines. claremont.edu In the context of synthesizing this compound, this would typically involve the reaction of a 2-halopyridine derivative, such as 2-chloro-4-cyanopyridine, with 2-fluorophenylboronic acid. The reaction is catalyzed by a palladium complex in the presence of a base. nih.gov
A general procedure for this type of transformation would involve the following steps:
A reaction vessel is charged with 2-chloro-4-cyanopyridine, 2-fluorophenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a suitable base (e.g., sodium carbonate).
A solvent system, often a mixture of an organic solvent and water, is added.
The reaction mixture is heated, often under an inert atmosphere, for a specified period.
Upon completion, the reaction is worked up to isolate and purify the desired product, this compound.
The choice of catalyst, base, solvent, and reaction temperature can significantly influence the yield and purity of the product.
Transition-Metal-Catalyzed Approaches to Pyridine (B92270) Ring Formation with Nitrile Precursors
Physicochemical Properties
Specific experimental data for the physicochemical properties of this compound, such as melting point and boiling point, are not widely reported in publicly available literature. However, based on related compounds, it is expected to be a solid at room temperature.
Table 1: Physicochemical Properties of Isonicotinonitrile
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂ | nih.gov |
| Molecular Weight | 104.11 g/mol | nih.gov |
| Melting Point | 76-79 °C | nih.gov |
| Boiling Point | Not available | |
| Appearance | Crystals | nih.gov |
Spectroscopic Data
¹H NMR: The proton NMR spectrum would be expected to show a complex series of multiplets in the aromatic region, corresponding to the protons on both the fluorophenyl and pyridine rings.
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the two aromatic rings and the nitrile carbon. The carbon atoms attached to the fluorine and nitrogen atoms would show characteristic chemical shifts.
IR Spectroscopy: The infrared spectrum would be characterized by a sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. Absorption bands corresponding to C-F stretching and aromatic C-H and C=C stretching would also be present.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the 2-fluorophenyl and isonicotinonitrile moieties.
Chemical Reactivity and Transformations of 2 2 Fluorophenyl Isonicotinonitrile
Reactivity Profile of the Nitrile Functional Group
The carbon-nitrogen triple bond of the isonicotinonitrile moiety is highly polarized, rendering the carbon atom electrophilic. This characteristic is the basis for a variety of nucleophilic addition reactions, similar to the reactivity of carbonyl compounds. openstax.org
The electrophilic carbon of the nitrile group is susceptible to attack by a wide range of nucleophiles. Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, readily add to the cyano group to form an intermediate imine anion. libretexts.org This intermediate is typically not isolated but is hydrolyzed during aqueous workup to yield a ketone. For instance, the reaction of a substituted nitrile with a Grignard reagent, followed by hydrolysis, is a standard method for ketone synthesis. libretexts.org
Another important class of nucleophilic additions involves hydride reagents. The reduction of nitriles with strong reducing agents like lithium aluminum hydride (LiAlH₄) proceeds via two consecutive hydride additions to the cyano carbon. openstax.orglibretexts.org Subsequent protonation furnishes a primary amine. This transformation is a robust method for converting nitriles into their corresponding aminomethyl derivatives.
| Reaction Type | Reagent | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Grignard Reaction | R-MgBr, then H₃O⁺ | Imine anion | Ketone | libretexts.org |
| Reduction | LiAlH₄, then H₂O | Dianion | Primary Amine | openstax.org |
The nitrile group of 2-(2-Fluorophenyl)isonicotinonitrile can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions. chemistrysteps.comchemguide.co.uk The reaction proceeds through the initial formation of an amide (isonicotinamide derivative), which can be isolated under controlled conditions. Prolonged heating with aqueous acid or base leads to the full hydrolysis of the amide to the corresponding carboxylic acid (2-(2-Fluorophenyl)isonicotinic acid). libretexts.orgchemistrysteps.com
In acidic hydrolysis, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom for the nucleophilic attack by water. chemistrysteps.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, forming an imidate anion that is then protonated. chemistrysteps.com
The choice of acidic or alkaline conditions can be crucial, especially when other acid- or base-sensitive functional groups are present in the molecule. For nitriles with low solubility in aqueous solutions, the use of co-solvents or phase-transfer catalysts may be necessary to facilitate the reaction. google.com
While the nitrile group is generally considered a reluctant participant in cycloaddition reactions compared to alkenes or alkynes, it can act as a dienophile or a dipolarophile under specific conditions, particularly when activated by adjacent electron-withdrawing groups. libretexts.org These reactions are powerful tools for the construction of heterocyclic rings.
In [4+2] cycloadditions, or Diels-Alder reactions, a nitrile can react with a diene to form a six-membered heterocyclic ring. libretexts.org These reactions often require high temperatures or the presence of Lewis acid catalysts to proceed efficiently. The pyridine (B92270) ring itself can also act as a diene component in inverse-electron-demand Diels-Alder reactions, although the presence of the nitrile group further influences the electronic properties of the system.
[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with the nitrile group (the dipolarophile) to form a five-membered heterocycle. youtube.com For example, azides can react with nitriles to form tetrazoles, and nitrile oxides can yield 1,2,4-oxadiazoles. These reactions provide a versatile route to a variety of five-membered aromatic heterocycles.
Reactivity of the Fluorophenyl Substituent
The fluorophenyl ring offers additional sites for chemical modification, primarily through the activation of the C-F bond or through metalation directed by the fluorine atom or the pyridine ring.
The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. baranlab.org However, various methods have been developed to achieve C-F bond functionalization, often employing transition metal complexes or strong main group reagents. These reactions are of great interest for the synthesis of complex molecules from readily available fluorinated precursors. baranlab.org
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, can be employed to replace the fluorine atom with a new carbon-carbon or carbon-heteroatom bond. This typically requires a pre-activation step or the use of specialized catalyst systems designed to cleave the inert C-F bond.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent (typically n-BuLi, sec-BuLi, or LDA), directing the deprotonation of the proton at the ortho position. clockss.orgharvard.edu
In this compound, both the fluorine atom and the pyridine nitrogen can act as directing groups. baranlab.orgclockss.org The fluorine is a moderate DMG, while the pyridine nitrogen's ability to coordinate lithium can direct metalation to the C-3 position of the pyridine ring or the C-3' position of the fluorophenyl ring. The outcome of the reaction can often be controlled by the choice of the lithium base, solvent, and temperature. clockss.orgnih.gov The resulting organolithium intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to introduce a wide range of substituents with high regioselectivity.
| Directing Group | Lithium Base | Potential Site of Lithiation | Subsequent Electrophile (E+) | Potential Product | Reference |
|---|---|---|---|---|---|
| Pyridine Nitrogen | LDA or LTMP | C-3 on Pyridine Ring | D₂O | 3-Deuterio-2-(2-fluorophenyl)isonicotinonitrile | clockss.orgnih.gov |
| Fluorine Atom | n-BuLi or t-BuLi | C-3' on Phenyl Ring | (CH₃)₂CO | 2-(2-Fluoro-3-(1-hydroxy-1-methylethyl)phenyl)isonicotinonitrile | baranlab.org |
Transformations of the Pyridine Nucleus
The chemical behavior of the pyridine nucleus in this compound is dictated by the electronic interplay between the ring nitrogen and the substituents at the C2 and C4 positions. The nitrogen atom's inherent electronegativity, combined with the strong electron-withdrawing nature of the C4-cyano group, renders the pyridine ring electron-deficient. This electronic characteristic is the primary determinant of its reactivity in substitution, oxidation, and reduction reactions.
The electron-deficient nature of the pyridine ring in this compound governs its susceptibility to aromatic substitution reactions. It is generally unreactive towards electrophiles but activated for reactions with nucleophiles.
Electrophilic Aromatic Substitution (EAS): Pyridine itself undergoes electrophilic substitution, such as nitration or halogenation, much more slowly than benzene. stackexchange.com The ring nitrogen acts as an electron-withdrawing group through both inductive and resonance effects, deactivating the ring towards attack by electrophiles. stackexchange.com This deactivation is particularly pronounced at the ortho (C2/C6) and para (C4) positions. Consequently, electrophilic attack, when forced under harsh conditions, preferentially occurs at the meta (C3/C5) position. stackexchange.comquora.comquora.com In acidic media, required for many EAS reactions like nitration, the pyridine nitrogen is protonated, forming a pyridinium (B92312) cation. This further intensifies the deactivation of the ring, making substitution even more difficult. stackexchange.com
For this compound, the presence of the strongly electron-withdrawing cyano group at the C4 position, in addition to the ring nitrogen, renders the pyridine nucleus extremely deactivated towards electrophilic attack. Therefore, direct electrophilic aromatic substitution on the remaining C3 and C5 positions is highly unfavorable and typically requires extreme conditions. pearson.com An alternative strategy to functionalize such deactivated rings involves the initial formation of the corresponding Pyridine N-oxide, which alters the ring's electronic properties and reactivity patterns. bhu.ac.in
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present at the C2, C4, or C6 positions. stackexchange.comechemi.com The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com Attack at the C2 and C4 positions is favored because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate through resonance. stackexchange.comechemi.com
In this compound, the ring is highly activated for nucleophilic attack. While the cyano and fluorophenyl groups are not typical leaving groups, functionalization via SNAr could be achieved if a derivative containing a halide at the C2, C4, or C6 position were used as a precursor. For instance, the reaction of a 2-chloropyridine (B119429) with a nucleophile is a common method for introducing new substituents. wikipedia.org
Table 1: General Reactivity of Substituted Pyridines in Aromatic Substitution
| Reaction Type | Reagent/Conditions | Typical Position of Attack | Reactivity Compared to Benzene | Rationale |
| Electrophilic | Nitration (HNO₃/H₂SO₄) | C3, C5 (meta) | Much Slower | Ring deactivation by electronegative nitrogen; protonation in acid further deactivates the ring. stackexchange.comyoutube.com |
| Electrophilic | Friedel-Crafts | No reaction | Much Slower | Catalyst complexation with nitrogen deactivates the ring. pearson.com |
| Nucleophilic | Amination (NaNH₂) | C2, C4, C6 (ortho/para) | Much Faster | Ring activation by nitrogen; stabilization of anionic intermediate. bhu.ac.instackexchange.com |
| Nucleophilic | Alkoxidation (NaOR on halopyridine) | C2, C4, C6 (ortho/para) | Much Faster | Ring activation by nitrogen; stabilization of anionic intermediate. echemi.com |
Oxidation: The pyridine nitrogen atom can be readily oxidized to form a Pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. chemtube3d.comwikipedia.org The resulting N-oxide is a stable, dipolar species. chemtube3d.com
The formation of the N-oxide is a significant transformation as it modifies the electronic properties of the pyridine ring. The N-oxide group can donate electron density into the ring via resonance, which activates the C2 and C4 positions towards both electrophilic and nucleophilic attack. bhu.ac.in This provides a synthetic route to introduce substituents that are otherwise difficult to incorporate. wikipedia.org The oxygen atom can later be removed by deoxygenation using reagents like phosphorus trichloride (B1173362) (PCl₃) or zinc dust to restore the pyridine ring. wikipedia.orgyoutube.com
Reduction: The aromatic pyridine ring can be fully reduced to its corresponding saturated heterocyclic system, piperidine. This transformation is most commonly accomplished via catalytic hydrogenation. researchgate.net A variety of heterogeneous catalysts are effective, including platinum(IV) oxide (PtO₂, Adams' catalyst), rhodium on carbon (Rh/C), and rhodium(III) oxide (Rh₂O₃), typically under hydrogen gas pressure. asianpubs.orgrsc.org The specific conditions, such as pressure, temperature, solvent, and catalyst choice, can be tailored based on the other functional groups present in the molecule to achieve selective reduction of the pyridine ring. asianpubs.orgrsc.org Transfer hydrogenation methods, using hydrogen donors like formic acid or ammonium (B1175870) formate, also provide a milder alternative to high-pressure hydrogenation for reducing pyridines to piperidines. organic-chemistry.orgliv.ac.uk
Table 2: Selected Reagents for Oxidation and Reduction of the Pyridine Ring
| Transformation | Reagent(s) | Product | Typical Conditions |
| Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine N-oxide | Organic solvent (e.g., CH₂Cl₂) |
| Oxidation | Hydrogen peroxide (H₂O₂), Acetic Acid (AcOH) | Pyridine N-oxide | Aqueous/acidic medium. chemtube3d.comyoutube.com |
| Reduction | H₂, Platinum(IV) oxide (PtO₂) | Piperidine | 50-70 bar H₂, Glacial Acetic Acid, Room Temp. researchgate.netasianpubs.org |
| Reduction | H₂, Rhodium on Carbon (Rh/C) | Piperidine | 5 atm H₂, Water, 80 °C. organic-chemistry.org |
| Reduction | H₂, Rhodium(III) oxide (Rh₂O₃) | Piperidine | 5 bar H₂, TFE, 40 °C. rsc.org |
| Reduction | Ammonium formate, Palladium on Carbon (Pd/C) | Piperidine (from N-oxide) | Transfer hydrogenation, mild conditions. organic-chemistry.org |
Mechanistic Investigations of Key Chemical Reactions Involving this compound
The reaction mechanisms involving the pyridine nucleus of this compound are well-understood through extensive studies on pyridine and its derivatives.
The mechanism for electrophilic aromatic substitution (EAS) on a pyridine ring proceeds through a high-energy cationic intermediate (a σ-complex or arenium ion). When an electrophile attacks the ring, it disrupts the aromatic system. Analysis of the resonance structures for the intermediates formed from attack at the ortho, meta, and para positions reveals why meta-substitution is favored. Attack at the ortho or para positions results in a resonance contributor where the positive charge is placed directly on the highly electronegative nitrogen atom, which is an energetically unfavorable state. youtube.com In contrast, attack at the meta position ensures the positive charge remains distributed only on the carbon atoms of the ring, resulting in a more stable intermediate and a lower activation energy for the reaction. stackexchange.comyoutube.com
The mechanism for nucleophilic aromatic substitution (SNAr) is a distinct, two-step process. It begins with the rate-determining attack of a nucleophile on an electron-deficient carbon atom (typically C2 or C4) bearing a leaving group. stackexchange.commasterorganicchemistry.com This addition step breaks the aromaticity and forms a high-energy, negatively charged intermediate called a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial. For pyridine derivatives, attack at the C2 or C4 positions allows the negative charge to be delocalized onto the electronegative nitrogen atom via resonance, which provides significant stabilization. stackexchange.comechemi.com Attack at the C3 position does not allow for this stabilization. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored to yield the final substitution product. masterorganicchemistry.com
Derivatization and Analog Development Based on the 2 2 Fluorophenyl Isonicotinonitrile Scaffold
Strategic Approaches for Synthesizing Diverse Analogues and Derivatives
The synthesis of a wide array of analogs and derivatives from the 2-(2-fluorophenyl)isonicotinonitrile scaffold is achieved through various strategic chemical transformations. These methods often focus on modifying the pyridine (B92270) ring, the phenyl group, or the nitrile functional group.
Common synthetic strategies include:
Cross-coupling reactions: Palladium-catalyzed reactions, such as Suzuki and Stille couplings, are instrumental in introducing a variety of aryl and heteroaryl groups at different positions on the pyridine or phenyl ring. nih.gov These reactions offer a powerful tool for creating diverse libraries of compounds. nih.govresearchgate.net
Nucleophilic aromatic substitution: The chlorine atom in 2-chloro-nicotinonitrile derivatives can be displaced by various nucleophiles, allowing for the introduction of different substituents. researchgate.net
Functional group interconversion: The nitrile group can be converted into other functional groups like amides, carboxylic acids, or amines, opening up avenues for further derivatization. researchgate.netyoutube.com For instance, nitriles can be hydrolyzed to amides or reduced to primary amines. youtube.com
Ring-closing and ring-transformation reactions: Creative synthetic routes can lead to the formation of fused heterocyclic systems, expanding the structural diversity of the analogs. nih.govmdpi.com
These synthetic approaches provide the flexibility needed to systematically alter the structure of this compound and investigate the impact of these changes on its properties.
Introduction of Additional Functionalities onto the this compound Framework
To further explore the potential of the this compound scaffold, researchers often introduce additional functional groups. This can be done to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, or to introduce new interaction points for biological targets. mdpi.com
Methods for introducing new functionalities include:
Direct functionalization: This involves the direct introduction of groups onto the existing scaffold, for example, through electrophilic aromatic substitution on the phenyl ring.
Building block approach: Synthesizing the scaffold from already functionalized starting materials is a common and efficient strategy. nih.gov
Post-synthetic modification: Modifying a pre-existing analog to add further functionality is another viable approach.
The choice of functional groups is guided by the specific goals of the study, which could range from improving pharmacokinetic properties to enhancing binding affinity to a particular protein.
Structure-Activity Relationship (SAR) Studies from a Synthetic and Structural Perspective
Structure-activity relationship (SAR) studies are crucial for understanding how changes in the chemical structure of a molecule affect its biological activity. nih.gov For derivatives of this compound, these studies provide valuable insights for the design of more potent and selective compounds.
The position of the fluorine atom on the phenyl ring, as well as the presence of other substituents, can significantly influence the molecule's conformation and electronic properties. researchgate.netnih.govrti.org Fluorine's high electronegativity can alter the acidity of nearby protons and influence intermolecular interactions. mdpi.com
Key considerations include:
Electronic effects: The electron-withdrawing nature of fluorine can impact the reactivity of the aromatic rings and the pKa of the pyridine nitrogen. mdpi.comresearchgate.net
Steric effects: The size of the fluorine atom, although small, can affect the preferred rotational angles (dihedral angles) between the phenyl and pyridine rings.
Metabolic stability: Fluorine substitution can block sites of metabolism, leading to improved pharmacokinetic profiles. mdpi.comnih.govjohnshopkins.edu
Systematic studies where the fluorine atom is moved to different positions on the phenyl ring, or where multiple fluorine atoms are introduced, are essential for a comprehensive understanding of its role. researchgate.netnih.gov
| Substituent Type | Rationale for Exploration | Potential Impact |
| Substituted Phenyl Rings | To probe the effects of electronic and steric variations. | Altered binding affinity and selectivity. |
| Naphthyl and Other Fused Rings | To increase the surface area and explore larger binding pockets. | Enhanced van der Waals interactions. |
| Thiophenes, Furans, and Pyrroles | To introduce different heteroatoms and electronic properties. | Modified hydrogen bonding capacity and polarity. |
| Pyridines, Pyrimidines, and Pyrazines | To introduce additional hydrogen bond acceptors/donors and modulate pKa. researchgate.net | Improved solubility and pharmacokinetic properties. |
The synthesis of such analogs is often facilitated by cross-coupling reactions. nih.govnih.govresearchgate.net
The nitrile group is a versatile functional handle that can be transformed into a variety of other groups, each with its own distinct steric and electronic properties. researchgate.netyoutube.comstackexchange.comorganic-chemistry.orglibretexts.org
| Modification | Resulting Functional Group | Potential Influence on Structure |
| Hydrolysis | Carboxylic Acid or Amide | Introduction of hydrogen bond donors and acceptors, increased polarity. researchgate.net |
| Reduction | Primary Amine | Introduction of a basic center and a hydrogen bond donor. youtube.com |
| Cycloaddition | Tetrazole | Creation of a bioisosteric replacement for a carboxylic acid, with different steric and electronic profile. researchgate.net |
These modifications can dramatically alter the way the molecule interacts with its environment and biological targets.
Rational Design Principles for Novel Fluorinated Isonicotinonitrile Derivatives
The development of new and improved fluorinated isonicotinonitrile derivatives is guided by rational design principles, which integrate the knowledge gained from SAR studies and an understanding of the target of interest. researchgate.netnih.govnih.govrsc.org
Key principles include:
Bioisosteric replacement: Replacing certain functional groups with others that have similar steric and electronic properties can lead to improved characteristics. For example, a tetrazole can be a bioisostere for a carboxylic acid.
Structure-based design: If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to design molecules that fit optimally into the binding site.
Fragment-based design: Small molecular fragments that are known to bind to the target can be linked together or grown to create more potent molecules.
Property-based design: Focusing on optimizing key physicochemical properties, such as solubility and membrane permeability, to ensure good drug-like characteristics.
By applying these principles, researchers can more efficiently navigate the vast chemical space and focus their synthetic efforts on compounds with the highest probability of success.
Spectroscopic and Advanced Analytical Characterization in Research of 2 2 Fluorophenyl Isonicotinonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 2-(2-fluorophenyl)isonicotinonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons within a molecule. compoundchem.comorganicchemistrydata.org The spectrum of this compound is expected to show distinct signals for the protons on both the pyridine (B92270) and the fluorophenyl rings. libretexts.org Aromatic protons typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.org The specific chemical shifts and coupling patterns are influenced by the positions of the substituents on each ring.
For the isonicotinonitrile portion, the protons at positions 3 and 5, and the proton at position 6 would exhibit characteristic signals. Similarly, the four protons on the 2-fluorophenyl ring will produce a set of multiplets, with their chemical shifts and splitting patterns dictated by their proximity to the fluorine atom and the pyridine ring. The coupling between adjacent protons (vicinal coupling) and across the rings can provide further structural confirmation.
| Proton Environment | Typical Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (Pyridine Ring) | ~8.0 - 9.1 | Multiplet |
| Aromatic (Fluorophenyl Ring) | ~7.0 - 8.0 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Since the natural abundance of the ¹³C isotope is low (about 1.1%), the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. udel.edu The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. udel.edulibretexts.org
For this compound, distinct signals are expected for each of the eleven carbon atoms in the molecule, unless symmetry results in equivalence. The carbon atom attached to the fluorine (C2 of the phenyl ring) will show a characteristic large coupling constant (¹JCF), which is a definitive indicator of the C-F bond. The nitrile carbon (C≡N) will appear in a specific region of the spectrum, typically around 115-125 ppm. The carbons of the pyridine and phenyl rings will resonate in the aromatic region (approximately 110-160 ppm). bhu.ac.inlibretexts.org
| Carbon Environment | Typical Chemical Shift (δ, ppm) |
|---|---|
| C-F (Fluorophenyl Ring) | ~155 - 165 (with C-F coupling) |
| Aromatic (Pyridine & Fluorophenyl Rings) | ~120 - 150 |
| C≡N (Nitrile) | ~115 - 125 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Characterizing Fluorinated Motifs
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org A key feature of ¹⁹F NMR is its wide chemical shift range, which makes it very sensitive to the local electronic environment of the fluorine atom. wikipedia.orghuji.ac.il
In the case of this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom attached to the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For aryl fluorides, the chemical shift typically falls within a specific range. ucsb.educolorado.edu Furthermore, coupling between the fluorine nucleus and nearby protons (H-F coupling) can be observed, providing additional structural information. huji.ac.il
| Fluorine Environment | Typical Chemical Shift (δ, ppm) Relative to CFCl₃ |
|---|---|
| Aryl Fluoride | -100 to -140 |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.
The expected molecular ion peak ([M]+• or [M+H]+) would correspond to the exact mass of C₁₂H₇FN₂. The fragmentation pattern observed in the mass spectrum can also be diagnostic. Common fragmentation pathways may involve the loss of the nitrile group (CN) or cleavage of the bond between the two aromatic rings, providing further evidence for the proposed structure. Techniques like Atmospheric Pressure Chemical Ionization (APCI) are suitable for the analysis of such low molecular weight compounds, often showing the intact molecular species. bris.ac.uk
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₂H₇FN₂ |
| Exact Mass | 198.06 g/mol |
| Expected Molecular Ion (HRMS) | [M+H]⁺ = 199.0666 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. For this compound, methods like thin-layer chromatography (TLC) and column chromatography are routinely used during its synthesis and isolation. bas.bg
TLC is a quick and convenient method to monitor the progress of a reaction and to determine the purity of the product. Column chromatography, often using silica (B1680970) gel as the stationary phase, is employed for the purification of the crude product. rsc.org The choice of solvent system (mobile phase) is critical for achieving good separation. High-performance liquid chromatography (HPLC) can be used for a more rigorous purity assessment, providing quantitative information about the presence of any impurities.
X-ray Crystallography for Solid-State Structural Determination
This technique would confirm the connectivity of the atoms and the planarity of the aromatic rings. It would also reveal details about the intermolecular interactions, such as π-π stacking, which influence the crystal packing. mdpi.com The resulting crystal structure provides unambiguous proof of the compound's identity and stereochemistry.
Computational and Theoretical Studies on 2 2 Fluorophenyl Isonicotinonitrile and Its Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it ideal for studying complex organic molecules. youtube.com DFT calculations can determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties that govern molecular behavior. nih.gov
For analogues of 2-(2-Fluorophenyl)isonicotinonitrile, DFT studies, often using functionals like B3LYP, are employed to analyze the electronic structure. nih.govnih.gov Key properties investigated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. youtube.com
Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are often coupled with DFT calculations to provide a deeper understanding of chemical bonding and intramolecular interactions, such as charge delocalization. rsc.org Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. rsc.org These maps highlight electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. In pyridine (B92270) derivatives, the nitrogen atom typically represents a region of high negative potential.
| Molecule Analogue | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Pyridine | -6.7 | -0.5 | 6.2 | 2.2 |
| 2-Fluoropyridine (B1216828) | -6.9 | -0.8 | 6.1 | 3.1 |
| 2-Phenylpyridine (B120327) | -6.1 | -0.9 | 5.2 | 2.0 |
| Isonicotinonitrile (4-cyanopyridine) | -7.5 | -1.5 | 6.0 | 1.7 |
Molecular Modeling and Simulation for Investigating Reaction Mechanisms and Intermediates
Molecular modeling is an indispensable tool for elucidating the complex pathways of chemical reactions. For the synthesis of 2-arylpyridines like this compound, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed. nih.gov Computational simulations, particularly using DFT, can map out the entire catalytic cycle, providing detailed insights that are often difficult to obtain through experimental means alone. mdpi.com
These computational studies can model the key steps of the Suzuki reaction mechanism:
Oxidative Addition: The initial step where the aryl halide adds to the palladium(0) catalyst.
Transmetalation: The transfer of the aryl group from the organoboron compound to the palladium center.
Reductive Elimination: The final step where the two aryl groups are coupled, forming the product and regenerating the palladium(0) catalyst. researchgate.net
By calculating the energies of reactants, products, transition states, and intermediates, a complete potential energy surface for the reaction can be constructed. mdpi.com This allows researchers to identify the rate-determining step and understand factors that influence reaction yield and selectivity. For instance, DFT modeling has been used to rationalize the regioselectivity observed in Suzuki-Miyaura reactions involving polysubstituted pyridines, explaining why certain positions react preferentially. mdpi.combeilstein-journals.org These models can also investigate side reactions, such as hydrodehalogenation, providing a more complete picture of the chemical transformation. mdpi.com
Conformational Analysis and Energetic Profiles of this compound
Computational studies on the analogue 2-phenylpyridine (ppy) have shown that the molecule is not planar in its ground state. acs.org Instead, the two rings are twisted with respect to each other by an angle of approximately 21°. acs.org This twisted conformation represents a delicate balance between two opposing forces:
π-Conjugation: Interaction between the π-systems of the two rings, which favors a planar arrangement to maximize orbital overlap.
Steric Hindrance: Repulsive interactions between the ortho-hydrogens on the adjacent rings, which favors a twisted, non-planar arrangement.
The energetic profile of this rotation can be calculated to determine the energy barriers between different conformations. acs.org The potential energy surface along the torsional coordinate is typically very flat, indicating that the molecule can likely adopt a range of conformations without a significant energy penalty. nih.gov For this compound, the presence of the fluorine atom at the ortho position of the phenyl ring would introduce greater steric repulsion with the pyridine ring. This is expected to result in a larger equilibrium dihedral angle compared to the unsubstituted 2-phenylpyridine.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |
|---|---|---|
| 0 | ~2.0 - 3.0 | Planar (Sterically hindered transition state) |
| ~20 - 30 | 0.0 | Twisted (Most stable ground state) |
| 90 | ~1.0 - 1.5 | Perpendicular (Transition state, minimal conjugation) |
Computational Prediction of Reactivity and Selectivity in Chemical Transformations
Computational chemistry offers powerful predictive tools for understanding the reactivity and selectivity of organic molecules. rsc.org By analyzing the electronic properties derived from quantum chemical calculations, one can forecast how a molecule like this compound will behave in a chemical reaction.
The Molecular Electrostatic Potential (MEP) map is a primary tool for this purpose. It visualizes the electron density, allowing for the identification of nucleophilic and electrophilic centers. For the target molecule, the pyridine nitrogen atom would be a region of strong negative potential (nucleophilic), while the hydrogen atoms and the carbon atoms attached to the electronegative fluorine and nitrile groups would be regions of positive potential (electrophilic).
Furthermore, frontier molecular orbital theory (HOMO-LUMO analysis) helps predict reactivity. The electron-withdrawing nature of the fluorine atom and the isonicotinonitrile moiety lowers the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of such reactions can also be predicted. For instance, in 2-fluoropyridine analogues, the carbon atom bonded to fluorine is highly electron-deficient and is the primary site for attack by nucleophiles. Computational models can be used to compare the activation energies for attack at different positions on the rings, thereby predicting the most likely product. researchgate.net This approach has been used to explain the site selectivity of fluorination and other substitution reactions on pyridine rings.
Theoretical Insights into the Role of Fluorine Substitution on Molecular Properties
The substitution of a hydrogen atom with fluorine has profound and well-documented effects on the properties of aromatic systems, which can be thoroughly investigated by theoretical methods. researchgate.net
Geometric Effects: Ab initio calculations have shown that fluorine substitution directly alters the geometry of the pyridine ring. deepdyve.com The ring angle at the point of fluorination (the C-C(F)-C or N-C(F)-C angle) is typically enlarged by about 2 degrees. deepdyve.com Concurrently, the bonds adjacent to the C-F bond are shortened, with the effect being more pronounced for an adjacent C-N bond than a C-C bond. deepdyve.com
Electronic Effects: Fluorine exerts a powerful influence on the electronic structure of the ring through a combination of two effects:
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the ring through the sigma bond framework. This effect is dominant and generally deactivates the ring towards electrophilic substitution while activating it for nucleophilic substitution. umons.ac.be
Mesomeric Effect (+M): The lone pairs on the fluorine atom can donate electron density back into the aromatic π-system. While this effect exists, it is significantly weaker than the inductive effect for fluorine.
This combination of effects has significant chemical consequences. The strong electron-withdrawing nature of fluorine greatly enhances the rate of nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon, a principle that is widely exploited in synthesis. Theoretical studies can quantify this effect by modeling the transition states of SNAr reactions and showing a lower activation energy for fluoropyridines compared to their chloro- or bromo- analogues.
| Property | Effect of Fluorine Substitution | Theoretical Basis |
|---|---|---|
| Ring Bond Angles | Increase at the site of substitution. deepdyve.com | Repulsion and rehybridization effects. |
| Adjacent Bond Lengths | Decrease (shorten). deepdyve.com | Inductive effects and changes in bond order. |
| Electron Density | Overall decrease in the ring due to the strong inductive effect. umons.ac.be | High electronegativity of fluorine. |
| Reactivity (Nucleophilic Attack) | Significantly increased at the carbon bearing the fluorine. | Lowered LUMO energy and stabilization of the Meisenheimer intermediate. |
| HOMO-LUMO Gap | Generally increases, especially with substitution at the 4-position. | Stabilization of frontier molecular orbitals. |
Applications in Advanced Materials Science Research
Investigation as a Building Block for Electronic Materials
The inherent electronic characteristics of the isonicotinonitrile moiety, combined with the influence of the 2-fluorophenyl group, make this compound a promising candidate for the development of new organic electronic materials.
Research into Organic Light-Emitting Diodes (OLEDs) using Isonicotinonitrile Derivatives
While direct studies on 2-(2-Fluorophenyl)isonicotinonitrile in OLEDs are not extensively documented, research into related isonicotinonitrile derivatives has demonstrated their significant potential as emitters in this technology. For instance, isonicotinonitrile derivatives incorporating donor groups like 9,10-dihydro-9,9-dimethylacridine (Ac) or phenoxazine (B87303) (PXZ) have been developed as highly efficient thermally activated delayed fluorescence (TADF) emitters. nih.gov These materials are crucial for reducing power consumption and enhancing the efficiency of OLED devices.
In a notable study, sky-blue and green TADF emitters based on isonicotinonitrile cores were synthesized. The sky-blue emitter, 2,6-bis(9,9-dimethylacridin-10(9H)-yl)isonicotinonitrile (26AcINN), when used in an OLED device, exhibited a low turn-on voltage of 2.9 V, a high external quantum efficiency (ηext) of 22%, and a remarkable power efficiency (ηp) of 66 lm W⁻¹. nih.gov Similarly, the green emitter, 2,6-diphenoxazin-10-ylisonicotinonitrile (26PXZINN), showed an even lower turn-on voltage of 2.2 V, a high ηext of 22%, and an impressive ηp of 99 lm W⁻¹. nih.gov These results underscore the promise of the isonicotinonitrile framework in creating high-performance OLEDs. The introduction of a fluorophenyl group, as in this compound, could further modulate the electronic properties, potentially leading to emitters with tailored emission colors and enhanced stability.
Table 1: Performance of Isonicotinonitrile-Based TADF Emitters in OLEDs
| Emitter | Color | Turn-on Voltage (V) | External Quantum Efficiency (ηext) (%) | Power Efficiency (ηp) (lm W⁻¹) | CIE Coordinates |
| 26AcINN | Sky-Blue | 2.9 | 22 | 66 | (0.22, 0.45) |
| 26PXZINN | Green | 2.2 | 22 | 99 | (0.37, 0.58) |
Data sourced from a study on isonicotinonitrile-based TADF emitters. nih.gov
Development of Aggregation-Induced Emission (AIE) Molecules
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution are induced to emit strongly in the aggregated or solid state. mdpi.com This property is highly desirable for applications in sensors, bio-imaging, and optoelectronic devices. The structural features of this compound suggest its potential as a building block for AIE-active materials.
The core principle behind AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. mdpi.com Molecules with rotatable phenyl rings, like the 2-fluorophenyl group in the target compound, are often components of AIE-active molecules. For example, research on pyridine-carbazole acrylonitrile (B1666552) derivatives, which share structural similarities with this compound, has shown that these compounds can exhibit aggregation-induced emission. mdpi.com In one study, certain pyridine-carbazole acrylonitrile derivatives were non-emissive in solution but showed significant fluorescence in the solid state, a hallmark of AIE. mdpi.com
Furthermore, the design of AIE materials often involves creating "push-pull" electronic structures, where electron-donating and electron-withdrawing groups are present in the same molecule. The isonicotinonitrile moiety can act as an electron-accepting unit, and the fluorophenyl group's electronic contribution can be tuned. This modularity allows for the rational design of AIE-active compounds based on the this compound scaffold for various applications, including the selective detection of anions like cyanide. nih.gov
Potential Applications in Functional Polymer Development
The synthesis of functional polymers with tailored properties is a cornerstone of modern materials science. While specific research on the incorporation of this compound into polymers is not widely reported, its chemical structure suggests several avenues for its use in functional polymer development.
The nitrile group of the isonicotinonitrile core can potentially undergo polymerization or be chemically modified to be incorporated into a polymer backbone or as a side chain. For instance, conjugated polymers based on cyanopyridine have been synthesized and investigated for their electroluminescent and photovoltaic applications. nih.gov The synthetic route for these polymers often involves the chemical modification of the cyanopyridine unit, a process that could be adapted for this compound.
Furthermore, polymers containing pyridine (B92270) units are known for their pH-responsiveness and ability to coordinate with metal ions. The incorporation of this compound into polymers could therefore lead to materials with tunable solubility, self-assembly behavior, and metal-chelating properties. researchgate.net The presence of the fluorine atom could also impart desirable properties such as increased thermal stability and hydrophobicity to the resulting polymers. The development of novel monomers is crucial for advancing functional polymers, and this compound represents a potential candidate for creating polymers with unique electronic and physical properties.
Exploration in Novel Optical Materials Research
The photophysical properties of organic molecules are at the heart of their application in optical materials. The electronic structure of this compound, arising from the interplay between the fluorinated aromatic ring and the cyanopyridine unit, makes it an interesting subject for optical materials research.
Studies on related 2-amino-4,6-diphenylnicotinonitrile derivatives have shown that their fluorescence properties are highly dependent on the solvent environment, indicating a significant charge-transfer character in their excited state. mdpi.com This solvatochromism is a valuable property for developing chemical sensors. The photophysical properties of such molecules, including their absorption and emission wavelengths, can be finely tuned by introducing different substituents on the phenyl rings.
Moreover, research on other acrylonitrile derivatives has demonstrated that their optical properties are strongly influenced by intermolecular interactions in the solid state. mdpi.com The presence of the fluorine atom and the nitrile group in this compound can promote specific intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding, which can be exploited to control the packing of molecules in the solid state and, consequently, their bulk optical properties. The investigation of how the substitution pattern on the phenyl ring and the pyridine core affects the photophysical properties is an active area of research for developing new materials for applications ranging from fluorescent probes to nonlinear optics. nih.govmdpi.com
Role As a Synthetic Intermediate and Building Block in Complex Organic Synthesis
Utilization in the Construction of Diverse Heterocyclic Compound Libraries
While specific large-scale library syntheses starting directly from 2-(2-Fluorophenyl)isonicotinonitrile are not extensively documented in publicly available literature, the broader class of cyanopyridines serves as a foundational scaffold for creating diverse heterocyclic compounds. The nitrile group on the isonicotinonitrile framework is a key functional group for diversification. For instance, nicotinonitrile derivatives are widely used as precursors for various fused and non-fused heterocyclic systems with potential biological activities.
The general synthetic strategies applicable to this compound for library generation include:
Cyclization Reactions: The nitrile group can participate in cyclization reactions with various reagents to form fused heterocyclic systems like pyridopyrimidines or pyridotriazines.
Multicomponent Reactions (MCRs): Nicotinonitriles are often employed in MCRs, which allow for the rapid assembly of complex molecules from three or more starting materials in a single step, ideal for generating compound libraries.
Functional Group Interconversion: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing multiple points for further diversification through standard amide coupling or reductive amination protocols.
Integration into Multi-Step Synthetic Strategies for Target Molecule Elaboration
The role of this compound as a key intermediate is highlighted in the synthesis of complex pharmaceutical agents. The structural motif is present in molecules designed for specific biological targets. A notable example is its connection to the synthesis of advanced therapeutic candidates.
For instance, the structurally related fragment, (4-cyano-2-fluorophenyl)methanol, is a key component in the synthesis of Danuglipron (PF-06882961), a GLP-1 receptor agonist investigated for the treatment of type 2 diabetes. In the synthesis of such complex molecules, a building block like this compound could be utilized to introduce the cyano-fluorophenyl-pyridine portion of the final structure. The synthetic route to Danuglipron involves coupling a derivative of this core with other heterocyclic systems, demonstrating how this building block is integrated into a multi-step elaboration of a target molecule. pharmacompass.com
Table 1: Representative Pharmaceutical Intermediate Applications
| Intermediate Class | Target Molecule Class | Therapeutic Area |
|---|---|---|
| Cyanopyridines | Enzyme Inhibitors, Receptor Agonists/Antagonists | Oncology, Metabolic Disorders, Infectious Diseases |
This table represents the general application of the chemical class to which this compound belongs.
Investigation as a Precursor for Ligands in Coordination Chemistry Research
Pyridine-based nitriles are well-established precursors for ligands in coordination chemistry. The nitrogen atom of the pyridine (B92270) ring and the nitrile group can both act as coordination sites for metal ions. The introduction of a 2-fluorophenyl substituent can modulate the electronic properties of the pyridine nitrogen, thereby influencing the stability and reactivity of the resulting metal complexes.
While specific studies focusing on this compound as a ligand precursor are not prominent, research on analogous bipyridyl and phenanthroline ligands suggests that it could be used to synthesize mono- or bidentate ligands. The nitrile group can be transformed into other coordinating groups, such as amides or tetrazoles, to create ligands with different coordination preferences and geometries. These ligands could find applications in catalysis, materials science (e.g., as components of metal-organic frameworks), and as models for metalloenzymes.
Applications in Fragment-Based Synthesis Approaches
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. The this compound molecule itself, with a molecular weight of approximately 198.18 g/mol , fits the profile of a typical fragment.
Its key features relevant to FBDD include:
Defined Vector for Growth: The nitrile group provides a clear, synthetically tractable vector for fragment elaboration, allowing chemists to "grow" the fragment into a more potent lead compound by adding other chemical groups that can form additional interactions with the target protein.
Fluorine Substitution: The 2-fluoro substituent can be a valuable probe for fluorine-protein interactions and can enhance binding affinity and metabolic stability.
Heterocyclic Core: The pyridine ring is a common motif in pharmaceuticals and offers multiple points for modification to optimize binding and pharmacokinetic properties.
Although direct screening data for this compound is not publicly detailed, its structural characteristics make it a prime candidate for inclusion in fragment libraries for screening against a wide range of biological targets.
Q & A
Q. 1.1. What are the optimal synthetic routes for 2-(2-Fluorophenyl)isonicotinonitrile, and how can reaction efficiency be experimentally validated?
Methodological Answer: The synthesis of fluorinated aromatic nitriles like this compound typically involves nucleophilic substitution or cross-coupling reactions. Key steps include:
- Precursor Selection : Use 2-fluorophenylboronic acid or 2-fluoroiodobenzene for Suzuki-Miyaura coupling with isonicotinonitrile derivatives .
- Catalytic Systems : Optimize palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligands to enhance regioselectivity.
- Validation : Monitor reaction progress via HPLC or GC-MS to quantify intermediates and byproducts. Reaction efficiency is validated using yield calculations and kinetic studies (e.g., Arrhenius plots for activation energy) .
Q. 1.2. How can spectroscopic techniques distinguish structural isomers of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine substitution patterns, while ¹H NMR reveals coupling constants (e.g., ortho vs. para substitution).
- IR Spectroscopy : The nitrile group (C≡N) exhibits a sharp peak at ~2200–2250 cm⁻¹, distinct from carbonyl or amine groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns to differentiate isomers .
Q. 1.3. What experimental design principles minimize side reactions during fluorophenyl-nitrile synthesis?
Methodological Answer: Use Design of Experiments (DoE) to identify critical parameters:
- Factorial Design : Test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading.
- Response Surface Methodology (RSM) : Optimize conditions (e.g., 80–120°C, 12–24 hr) to maximize yield and purity .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Advanced Research Questions
Q. 2.1. How can computational quantum chemistry predict reaction pathways for this compound synthesis?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and intermediates.
- Energy Profiles : Compare activation energies of competing pathways (e.g., SNAr vs. cross-coupling) to identify dominant mechanisms .
- Machine Learning Integration : Train models on existing fluorination reaction datasets to predict optimal catalysts or solvents .
Q. 2.2. What crystallographic methods resolve the solid-state structure of this compound derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., methanol/chloroform mixtures). Analyze dihedral angles between fluorophenyl and pyridine rings to assess planarity .
- Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., C–H⋯N or N–H⋯F) using Mercury software. These networks influence solubility and stability .
Q. 2.3. How can advanced statistical models reconcile contradictory data in fluorophenyl-nitrile reaction kinetics?
Methodological Answer:
- Multivariate Analysis : Apply principal component analysis (PCA) to isolate variables causing discrepancies (e.g., impurity effects vs. temperature fluctuations).
- Bayesian Inference : Update reaction rate constants using prior experimental data and uncertainty ranges .
Q. 2.4. What methodologies assess the environmental impact of this compound in aquatic systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
